2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique structural properties and potential applications in various scientific fields. It is a subject of interest in both academic and industrial research due to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound with the identifier “2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction . The reaction conditions typically involve mechanical grinding to ensure proper mixing and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction conditions typically involve acidic or basic media.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of products, including halogenated compounds and other functionalized derivatives.
Scientific Research Applications
The compound with the identifier “2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one” has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of the compound with the identifier “2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various biological effects, such as the inhibition of metabolic pathways or the modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
The compound with the identifier “2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial activity.
CID 6540461: Another cephalosporin derivative with similar pharmacological properties.
CID 5362065: A β-lactam antibiotic with a different spectrum of activity.
CID 5479530: A cephalosporin with unique structural features and biological activities.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific structural features and reactivity. It may possess unique binding affinities to certain molecular targets, leading to distinct biological effects. Additionally, its synthetic versatility allows for the development of various derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(15)13-10(12-8)14-5-2-3-11-4-6-14/h7,11H,2-6H2,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGTZUJBSXVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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